molecular formula C8H6ClNO B3350600 1,2-Benzisoxazole, 5-chloro-3-methyl- CAS No. 28909-34-4

1,2-Benzisoxazole, 5-chloro-3-methyl-

Cat. No.: B3350600
CAS No.: 28909-34-4
M. Wt: 167.59 g/mol
InChI Key: PHZBRZBTCWCSLE-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole, 5-chloro-3-methyl- is a heterocyclic compound that belongs to the benzisoxazole family Benzisoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisoxazole, 5-chloro-3-methyl- can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction typically requires a catalyst such as a metal catalyst or an ionic liquid catalyst. For example, the reaction between 2-aminophenol and an aldehyde in the presence of a base like potassium carbonate and an oxidant like tert-butyl hydroperoxide can yield benzisoxazole derivatives .

Industrial Production Methods

Industrial production of 1,2-Benzisoxazole, 5-chloro-3-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazole, 5-chloro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzisoxazole oxides, while substitution reactions can produce various substituted benzisoxazole derivatives.

Scientific Research Applications

1,2-Benzisoxazole, 5-chloro-3-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazole, 5-chloro-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, benzisoxazole derivatives have been shown to interact with receptors such as 5-HT2A and D2, which are involved in neurotransmission . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisoxazole: The parent compound without the chlorine and methyl substitutions.

    5-Chloro-1,2-benzisoxazole: Similar structure but lacks the methyl group.

    3-Methyl-1,2-benzisoxazole: Similar structure but lacks the chlorine atom.

Uniqueness

1,2-Benzisoxazole, 5-chloro-3-methyl- is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile compared to other benzisoxazole derivatives.

Properties

IUPAC Name

5-chloro-3-methyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZBRZBTCWCSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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